molecular formula C20H17IN2O5 B11077813 3-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoic acid

3-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoic acid

Cat. No.: B11077813
M. Wt: 492.3 g/mol
InChI Key: UTOOIWLQRVPENM-VGOFMYFVSA-N
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Description

3-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyano group, an ethoxy group, an iodine atom, and a methoxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety through an enoyl linkage.

Preparation Methods

The synthesis of 3-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoic acid involves multiple steps, including the formation of the enoyl linkage and the introduction of the cyano, ethoxy, iodine, and methoxy groups. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoic acid involves its interaction with specific molecular targets. The cyano group and the enoyl linkage play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or modulate biological pathways by interacting with key proteins or receptors.

Comparison with Similar Compounds

Similar compounds to 3-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoic acid include:

  • 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoic acid
  • 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
  • 2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylic acid

These compounds share similar structural features but differ in the specific functional groups attached to the phenyl ring. The uniqueness of this compound lies in its combination of cyano, ethoxy, iodine, and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17IN2O5

Molecular Weight

492.3 g/mol

IUPAC Name

3-[[(E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C20H17IN2O5/c1-3-28-17-9-12(8-16(21)18(17)27-2)7-14(11-22)19(24)23-15-6-4-5-13(10-15)20(25)26/h4-10H,3H2,1-2H3,(H,23,24)(H,25,26)/b14-7+

InChI Key

UTOOIWLQRVPENM-VGOFMYFVSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)I)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)I)OC

Origin of Product

United States

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